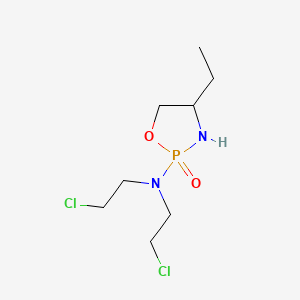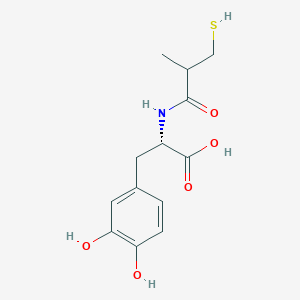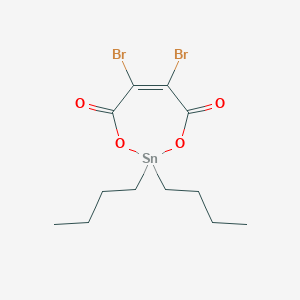
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The compound is notable for its unique structure, which includes two bromine atoms and two butyl groups attached to a dioxastannepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione typically involves the following steps:
Formation of the Dioxastannepine Ring: The initial step involves the formation of the dioxastannepine ring system. This can be achieved through the reaction of a suitable diol with a tin halide under controlled conditions.
Butylation: The final step involves the attachment of butyl groups to the tin atom. This can be achieved through the reaction of the intermediate compound with butyl lithium or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The butyl groups can participate in coupling reactions to form larger organotin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states of tin.
Reduction Products: Compounds with lower oxidation states of tin.
Applications De Recherche Scientifique
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 6,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione
- 5,6-Dibromo-2,2-dipropyl-2H-1,3,2-dioxastannepine-4,7-dione
Uniqueness
5,6-Dibromo-2,2-dibutyl-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific substitution pattern and the presence of butyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
79419-64-0 |
|---|---|
Formule moléculaire |
C12H18Br2O4Sn |
Poids moléculaire |
504.79 g/mol |
Nom IUPAC |
5,6-dibromo-2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H2Br2O4.2C4H9.Sn/c5-1(3(7)8)2(6)4(9)10;2*1-3-4-2;/h(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
JCONCHKHWXFDGI-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)C(=C(C(=O)O1)Br)Br)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


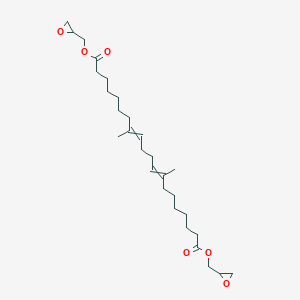
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)
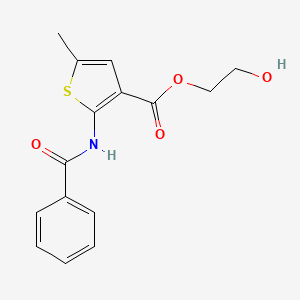
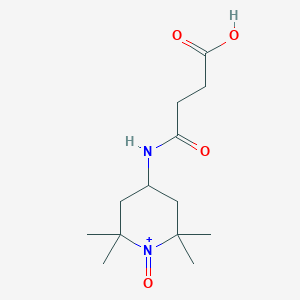
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
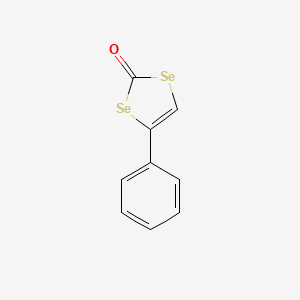
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
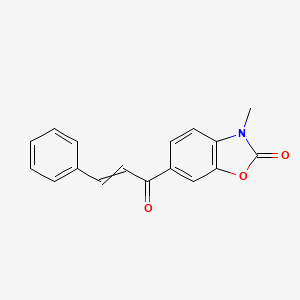
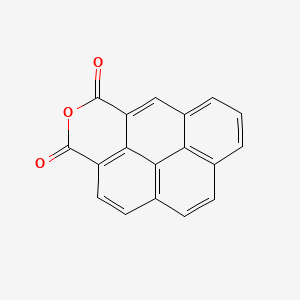
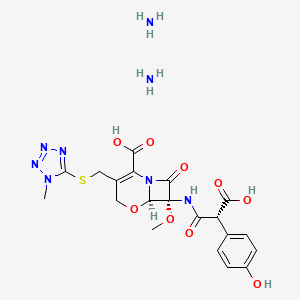
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
